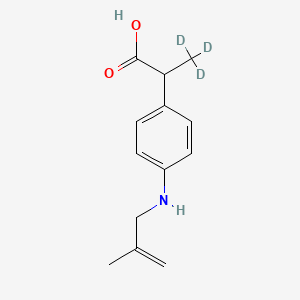
9-Carboxyanthracene MTSEA Amide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Carboxyanthracene MTSEA Amide-d4 is a deuterated form of 9-Carboxyanthracene MTSEA Amide. This compound is labeled with stable isotopes, making it valuable for various scientific research applications. It is primarily used in metabolic research, environmental studies, and organic chemistry due to its unique properties.
Métodos De Preparación
The synthesis of 9-Carboxyanthracene MTSEA Amide-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 9-Carboxyanthracene.
Deuteration: Deuterium atoms are introduced into the molecule through specific chemical reactions.
Amidation: The final step involves the formation of the MTSEA amide by reacting the deuterated intermediate with methanesulfonothioic acid S-[2-[(9-anthracenylcarbonyl)amino]ethyl] ester.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
9-Carboxyanthracene MTSEA Amide-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Carboxyanthracene MTSEA Amide-d4 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo safely.
Medicine: In clinical diagnostics, it is used for imaging, diagnosis, and newborn screening.
Industry: The compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mecanismo De Acción
The mechanism of action of 9-Carboxyanthracene MTSEA Amide-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound’s structure enables it to participate in various chemical reactions, facilitating the study of reaction mechanisms and kinetics.
Comparación Con Compuestos Similares
9-Carboxyanthracene MTSEA Amide-d4 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 9-Carboxyanthracene MTSEA Amide. Similar compounds include:
9-Carboxyanthracene MTSEA Amide: The non-deuterated form, which lacks the stability and tracking capabilities provided by deuterium atoms.
Methanesulfonothioic Acid S-[2-[(9-Anthracenylcarbonyl)amino]ethyl] Ester: A related compound used in similar research applications.
These similar compounds share structural similarities but differ in their isotopic composition and specific applications.
Propiedades
IUPAC Name |
N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)/i10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGKTEYJRHJSDP-MKQHWYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)NC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)


![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)



![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,cis-(9CI)](/img/new.no-structure.jpg)
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)


